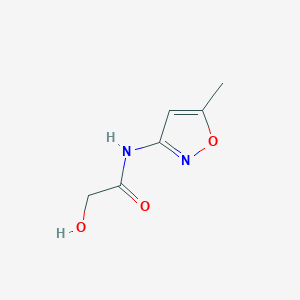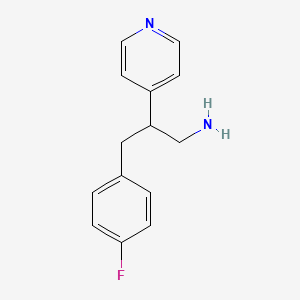
3-(4-Fluorophenyl)-2-(pyridin-4-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-2-(pyridin-4-yl)propan-1-amine is an organic compound that features a fluorophenyl group and a pyridinyl group attached to a propanamine backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-(pyridin-4-yl)propan-1-amine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, a Grignard reaction could be used to introduce the propanamine side chain.
Coupling with Pyridine: The intermediate could then be coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the amine group, forming corresponding imines or nitriles.
Reduction: Reduction reactions could target the pyridine ring or the fluorophenyl group, potentially leading to hydrogenated derivatives.
Substitution: The fluorine atom on the phenyl ring could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols could be used under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation could yield imines, while reduction could produce hydrogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Fluorophenyl)-2-(pyridin-4-yl)propan-1-amine could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of enzymes or receptors.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of agrochemicals or other industrial chemicals.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-2-(pyridin-4-yl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)-2-(pyridin-4-yl)propan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-2-(pyridin-4-yl)propan-1-amine could confer unique properties, such as increased metabolic stability or altered electronic properties, compared to its analogs.
特性
分子式 |
C14H15FN2 |
|---|---|
分子量 |
230.28 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-2-pyridin-4-ylpropan-1-amine |
InChI |
InChI=1S/C14H15FN2/c15-14-3-1-11(2-4-14)9-13(10-16)12-5-7-17-8-6-12/h1-8,13H,9-10,16H2 |
InChIキー |
MNJFKHKRDPKZLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(CN)C2=CC=NC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


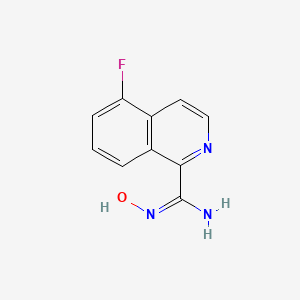

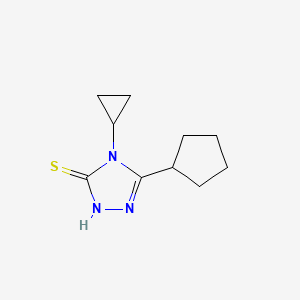
![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
![2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13174376.png)

![1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol](/img/structure/B13174386.png)
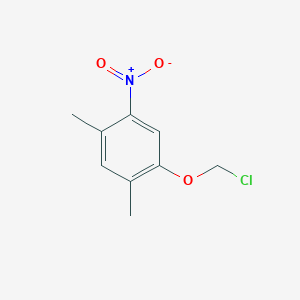
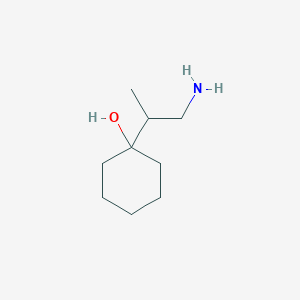


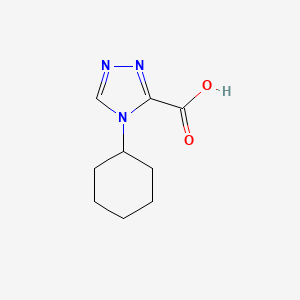
![1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one](/img/structure/B13174415.png)
